molecular formula C12H9BrClN3O2 B8277818 2-amino-5-bromo-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide

2-amino-5-bromo-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide

Cat. No. B8277818
M. Wt: 342.57 g/mol
InChI Key: XLHPGCUCWKMYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786106B2

Procedure details

2-Amino-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide (5.27 g) was dissolved in 60 ml of N,N-dimethylformamide and the solution was stirred at −15° C. N-Bromosuccinimide (3.56 g) was added thereto by dividing into four with an interval of 5 minutes each and the mixture was stirred at −15° C. for 1.5 hours. Then more 0.36 g of N-bromosuccinimide was added thereto, the mixture was stirred at −15° C. for 2 hours, then 120 ml of water and 120 ml of ethyl acetate were added thereto and the mixture was stirred at room temperature for 10 minutes. The resulting precipitate was filtered through Celite and an organic layer in the filtrate was collected while an aqueous layer was further extracted with ethyl acetate. Active carbon powder (2.6 g) was added to the resulting organic layer and the mixture was stirred for 15 minutes and filtered through Celite. The filtrate was washed with water and dried over anhydrous sodium sulfate, the solvent was evaporated in vacuo and the residue was dried to give 5.70 g of 2-amino-5-bromo-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide.
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:17]([OH:18])=[CH:16][CH:15]=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][N:8]=1)=[O:5].[Br:19]N1C(=O)CCC1=O.O.C(OCC)(=O)C>CN(C)C=O>[NH2:1][C:2]1[C:17]([OH:18])=[CH:16][C:15]([Br:19])=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][N:8]=1)=[O:5]

Inputs

Step One
Name
Quantity
5.27 g
Type
reactant
Smiles
NC1=C(C(=O)NC2=NC=C(C=C2)Cl)C=CC=C1O
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.56 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0.36 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
O
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at −15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by dividing into four with an interval of 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
was stirred at −15° C. for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at −15° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered through Celite
CUSTOM
Type
CUSTOM
Details
an organic layer in the filtrate was collected while an aqueous layer
EXTRACTION
Type
EXTRACTION
Details
was further extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
Active carbon powder (2.6 g) was added to the resulting organic layer
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
The filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC2=NC=C(C=C2)Cl)C=C(C=C1O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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